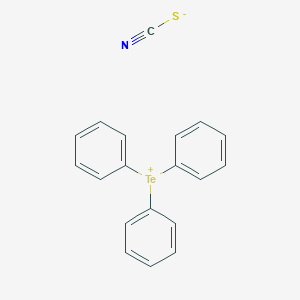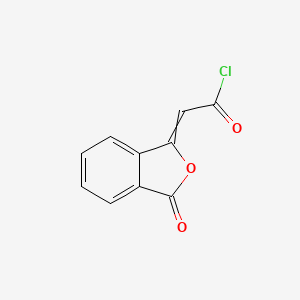![molecular formula C30H22 B14602314 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene CAS No. 61124-49-0](/img/structure/B14602314.png)
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its unique structural properties, which include a conjugated system of double bonds that contribute to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene typically involves the Wittig reaction , a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphorus ylide, which is then reacted with an aldehyde or ketone to form the desired alkene.
Preparation of Phosphorus Ylide: The ylide is generated by deprotonating a phosphonium salt, such as triphenylphosphonium chloride, using a strong base like sodium hydroxide.
Wittig Reaction: The ylide is then reacted with 9-anthraldehyde to form the target compound.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as Suzuki or Sonogashira cross-coupling reactions . These methods allow for the efficient formation of carbon-carbon bonds and are suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the anthracene ring .
Applications De Recherche Scientifique
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying photophysical properties and reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exerts its effects is primarily through its conjugated π-electron system . This system allows for efficient absorption and emission of light, making it highly fluorescent. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing pathways involved in photophysical and photochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenylethenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exhibits unique photophysical properties due to its extended conjugation and specific structural arrangement. This makes it particularly suitable for applications requiring high stability and efficient light emission .
Propriétés
Numéro CAS |
61124-49-0 |
|---|---|
Formule moléculaire |
C30H22 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
9-[2-[2-(2-phenylethenyl)phenyl]ethenyl]anthracene |
InChI |
InChI=1S/C30H22/c1-2-10-23(11-3-1)18-19-24-12-4-5-13-25(24)20-21-30-28-16-8-6-14-26(28)22-27-15-7-9-17-29(27)30/h1-22H |
Clé InChI |
OPHRPPWXOJHMJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)


